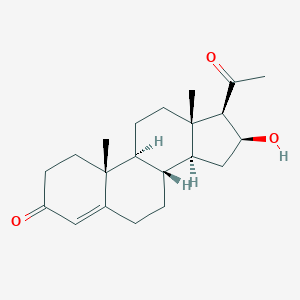
Pregn-4-ene-3,20-dione, 16beta-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pregn-4-ene-3,20-dione, 16beta-hydroxy- is a synthetic steroid hormone that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as 16α-hydroxyprogesterone or 16α-OHP and is a derivative of progesterone. 16α-OHP is a critical intermediate in the biosynthesis of other steroid hormones, including cortisol and androgens.
Mechanism of Action
The mechanism of action of 16α-OHP is not fully understood. However, it is believed that this compound acts as a partial agonist at the progesterone receptor. It has also been shown to interact with other steroid hormone receptors, including the androgen receptor and glucocorticoid receptor. Studies have suggested that 16α-OHP may play a role in the regulation of gene expression and cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 16α-OHP has a range of biochemical and physiological effects. This compound has been shown to increase the production of cortisol and androgens, which can have a range of effects on the body. 16α-OHP has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 16α-OHP in lab experiments is its ability to regulate the production of other steroid hormones. This makes it a useful tool for studying the HPA axis and other aspects of steroid hormone biosynthesis. However, there are also some limitations to the use of 16α-OHP in lab experiments. For example, this compound can be difficult to synthesize, and its effects can be difficult to measure accurately.
Future Directions
There are many potential future directions for research involving 16α-OHP. One area of interest is the role of this compound in the regulation of gene expression and cell proliferation. Another area of interest is the potential therapeutic applications of 16α-OHP in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 16α-OHP and its interactions with other steroid hormone receptors.
Synthesis Methods
The synthesis of 16α-OHP involves the conversion of progesterone to 16α-hydroxyprogesterone via a series of chemical reactions. The most commonly used method for the synthesis of 16α-OHP is the oxidation of progesterone with chromium trioxide in acetic acid. Other methods include the use of selenium dioxide or potassium permanganate as oxidizing agents. The yield of 16α-OHP from these reactions is typically around 50-60%.
Scientific Research Applications
16α-OHP has been extensively studied for its potential applications in scientific research. One of the primary uses of this compound is in the study of steroid hormone biosynthesis. 16α-OHP is a critical intermediate in the biosynthesis of cortisol and androgens, and its production is regulated by the hypothalamic-pituitary-adrenal (HPA) axis. Studies have shown that alterations in the HPA axis can lead to various diseases, including Cushing's syndrome and Addison's disease.
properties
CAS RN |
17779-71-4 |
|---|---|
Product Name |
Pregn-4-ene-3,20-dione, 16beta-hydroxy- |
Molecular Formula |
C21H30O3 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,16S,17R)-17-acetyl-16-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O3/c1-12(22)19-18(24)11-17-15-5-4-13-10-14(23)6-8-20(13,2)16(15)7-9-21(17,19)3/h10,15-19,24H,4-9,11H2,1-3H3/t15-,16+,17+,18+,19+,20+,21+/m1/s1 |
InChI Key |
LOVNYFVWYTXDRE-MQWPULPWSA-N |
Isomeric SMILES |
CC(=O)[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O |
SMILES |
CC(=O)C1C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |
Canonical SMILES |
CC(=O)C1C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



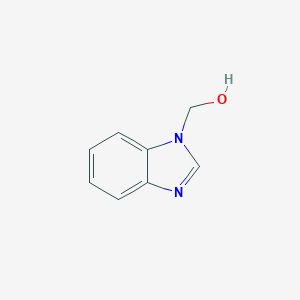


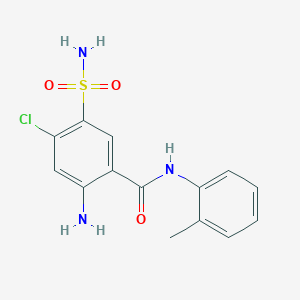
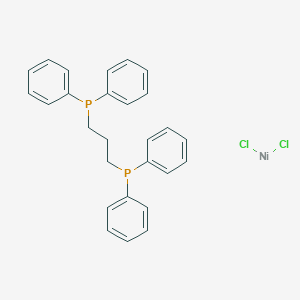
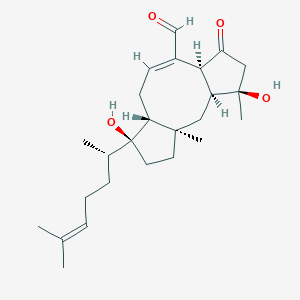
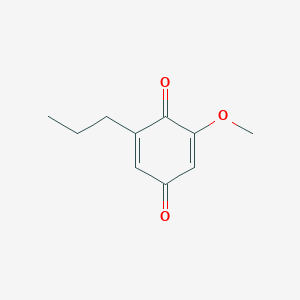
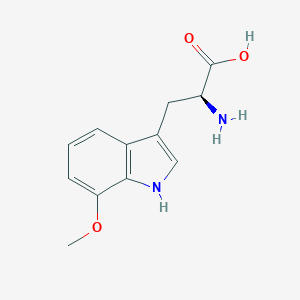
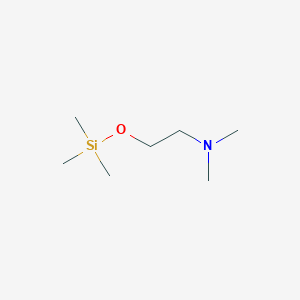
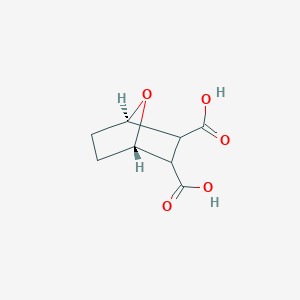
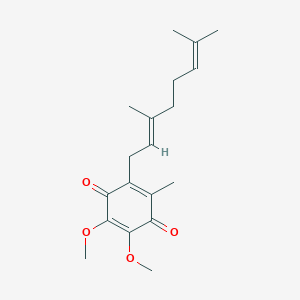
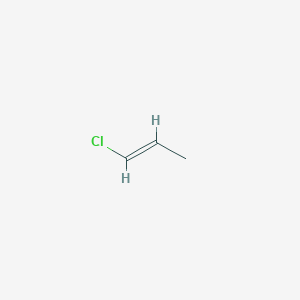
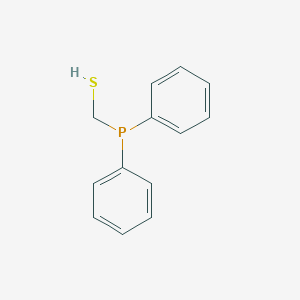
![1-[2-(1-Cyanocyclohexyl)hydrazinyl]cyclohexane-1-carbonitrile](/img/structure/B106553.png)